2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-2-ylimidazo[1,2-a]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-3-8(11-4-1)9-7-14-6-2-5-12-10(14)13-9;;/h2,5-8,11H,1,3-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLITYJQPDYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN3C=CC=NC3=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The pyrrolidine ring can be introduced through subsequent reactions involving pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The target compound’s imidazo[1,2-a]pyrimidine core is shared with several analogs, but substituents and salt forms critically influence its properties:
Table 1: Structural and Physicochemical Comparison
*Hypothetical molecular formula and weight inferred from analogs.
- Pyrrolidine vs. Amine Substituents : The pyrrolidine group in the target compound may enhance binding to receptors (e.g., GABAA or serotonin receptors) compared to primary amines (e.g., Imidazo[1,2-a]pyrimidin-2-ylmethanamine) due to its constrained conformation and basicity .
- Salt Forms: Dihydrochloride salts generally improve aqueous solubility compared to free bases, as seen in analogs like 2-[3-(4-Chlorophenyl)piperazin-1-yl]propyl]-triazolo[4,3-a]pyridinone dihydrochloride .
Pharmacological Activity
- Antibacterial Activity : Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . The target compound’s pyrrolidine group may modulate activity against Gram-negative strains.
- Antioxidant Potential: Thiazolidin-4-one-linked imidazo[1,2-a]pyridines (e.g., C8 and C9 in ) show radical scavenging activity, suggesting that electron-donating groups (e.g., pyrrolidine) could enhance such effects .
- CNS Applications : Diazepane-linked imidazo[1,2-a]pyridines () and similar dihydrochloride salts are explored for neuropsychiatric disorders due to improved blood-brain barrier (BBB) penetration .
Biological Activity
2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.
The compound is characterized by the imidazo[1,2-a]pyrimidine core structure, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its pharmacological profile, potentially influencing its binding affinity to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole-containing compounds. For instance, derivatives similar to 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine have shown significant activity against various bacterial strains. In one study, pyrrole benzamide derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
| Compound Type | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| 2 | Escherichia coli |
Antioxidant Properties
The antioxidant capabilities of pyrroloimidazole derivatives have been investigated through various assays, such as DPPH radical scavenging and FRAP assays. These studies suggest that compounds containing the imidazo[1,2-a]pyrimidine framework can effectively scavenge free radicals, contributing to their potential as therapeutic agents .
Case Studies
- Antitumor Activity : A study focusing on imidazo[1,2-a]pyrazine derivatives demonstrated that similar compounds can act as potent inhibitors of ENPP1, a negative regulator in cancer immunotherapy pathways. The compound exhibited an IC50 value of 5.70 nM against ENPP1 and showed enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models .
- Synthesis and Evaluation : Another research effort synthesized a series of imidazo derivatives and evaluated their biological activities. The findings indicated that modifications in the pyrrolidine ring could lead to enhanced pharmacological properties, suggesting a promising avenue for drug development .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, its structural similarity to known enzyme inhibitors suggests that it may interact with specific targets involved in cellular signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing imidazo[1,2-a]pyrimidine derivatives, and how can they be adapted for 2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride?
- Methodological Answer : Cyclocondensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ethylene halohydrins) are widely used to construct the imidazo[1,2-a]pyrimidine core . For pyrrolidine-substituted derivatives, post-synthetic modification (e.g., nucleophilic substitution or reductive amination) can introduce the pyrrolidin-2-yl moiety. Dihydrochloride salt formation typically involves treatment with HCl in polar solvents .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming the connectivity of the imidazo[1,2-a]pyrimidine ring and pyrrolidine substituent . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., NH or Cl⁻ in dihydrochloride salts) . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the primary pharmacological targets of structurally related imidazo[1,2-a]pyrimidines?
- Methodological Answer : Imidazo[1,2-a]pyrimidines exhibit affinity for benzodiazepine receptors, serotonin transporters, and enzyme inhibitors (e.g., phosphodiesterases) . Target validation requires competitive binding assays, enzymatic activity studies, and cross-referencing with databases like PubChem .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity during cyclocondensation . Molecular docking simulations guide modifications to enhance binding affinity for specific biological targets . Solubility and stability of the dihydrochloride salt can be modeled using COSMO-RS or MD simulations .
Q. How can contradictions in reported biological activity data for imidazo[1,2-a]pyrimidines be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent) or salt-form variations. Standardize assays using the dihydrochloride form in physiologically relevant buffers. Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. functional cellular assays) . Meta-analyses of structure-activity relationships (SAR) can identify confounding structural factors .
Q. What strategies mitigate solubility limitations of this compound in in vitro assays?
- Methodological Answer : Salt formation (e.g., dihydrochloride) enhances aqueous solubility . Co-solvents (DMSO, cyclodextrins) or nanoformulation (liposomes, micelles) improve bioavailability. Solubility parameters (LogP, pKa) should be experimentally determined via shake-flask or potentiometric methods .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Methodological Answer : HPLC-MS or UPLC-PDA with orthogonal columns (C18, HILIC) separates and identifies impurities . Stability studies under stress conditions (heat, light, pH) coupled with HRMS/MS fragmentation reveal degradation pathways .
Data-Driven Research Considerations
Q. What databases or resources provide reliable physicochemical and toxicological data for this compound?
- Methodological Answer : PubChem and ChEMBL offer curated data on analogs, including LogD, pKa, and toxicity profiles . Avoid non-peer-reviewed sources (e.g., commercial catalogs). Experimental validation via zebrafish or in vitro cytotoxicity assays (e.g., MTT) is recommended .
Q. How can researchers design robust SAR studies for imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Systematic variation of substituents (e.g., pyrrolidine vs. piperidine) and use of multivariate analysis (PCA, PLS) correlate structural features with activity. Include negative controls (e.g., unsubstituted imidazo[1,2-a]pyrimidine) to isolate the contribution of the pyrrolidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
